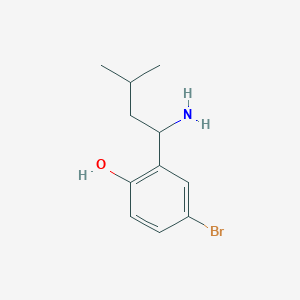

2-(1-Amino-3-methylbutyl)-4-bromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

2-(1-amino-3-methylbutyl)-4-bromophenol |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |

InChI Key |

PQSYBBAKXPUOPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=C(C=CC(=C1)Br)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Amino 3 Methylbutyl 4 Bromophenol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(1-Amino-3-methylbutyl)-4-bromophenol suggests several plausible disconnection points, offering multiple synthetic routes. The primary disconnections to consider are the carbon-nitrogen (C-N) bond of the amino group and the carbon-carbon (C-C) bond connecting the side chain to the aromatic ring.

One logical disconnection is the C-N bond of the chiral amino group. This leads to a precursor ketone or aldehyde and an ammonia (B1221849) equivalent. This approach simplifies the synthesis to the preparation of a substituted 4-bromophenol (B116583) with a carbonyl group at the ortho position, which can then undergo reductive amination.

Alternatively, a C-C bond disconnection between the chiral center and the aromatic ring can be envisioned. This strategy would involve the coupling of a pre-formed chiral 1-amino-3-methylbutyl unit with a suitable 4-bromophenol derivative. This approach is advantageous as it allows for the early introduction of the stereocenter.

A third retrosynthetic pathway involves the disconnection of the bromine atom, suggesting the bromination of a 2-(1-amino-3-methylbutyl)phenol precursor. The feasibility of this route is highly dependent on the directing effects of the existing substituents on the aromatic ring.

Strategies for Regioselective Bromination of Phenolic Precursors

The regioselective introduction of a bromine atom at the para-position to the hydroxyl group of a phenolic precursor is a critical step in the synthesis of 2-(1-Amino-3-methylbutyl)-4-bromophenol. The hydroxyl group is a strong ortho-, para-directing group, which can lead to a mixture of products if the reaction conditions are not carefully controlled.

Several strategies can be employed to achieve high regioselectivity:

Direct Bromination with Steric Hindrance: Utilizing a bulky brominating agent or a sterically hindered phenol (B47542) precursor can favor bromination at the less sterically hindered para-position.

Blocking Groups: The ortho-positions can be temporarily blocked with groups that can be easily removed after the bromination step. This ensures that the bromine atom is directed exclusively to the para-position.

Control of Reaction Conditions: Factors such as solvent, temperature, and the choice of brominating agent can significantly influence the regioselectivity of the bromination reaction. For instance, non-polar solvents often favor para-substitution.

| Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (para:ortho) |

| N-Bromosuccinimide (NBS) | CCl4 | Room Temperature | High |

| Bromine (Br2) | Dioxane | 0 | Moderate to High |

| Pyridinium Bromide Perbromide | Acetic Acid | Room Temperature | High |

Approaches for Stereoselective Introduction of the 1-Amino-3-methylbutyl Side Chain

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of synthesizing the 1-amino-3-methylbutyl side chain, a chiral auxiliary can be attached to a precursor molecule, directing the formation of the desired stereocenter. After the stereocenter is established, the auxiliary is removed.

Commonly used chiral auxiliaries for the synthesis of chiral amines include Evans' oxazolidinones and Ellman's sulfinimines. The general approach involves the diastereoselective alkylation of an enolate derived from an amide or imine containing the chiral auxiliary.

Asymmetric Catalysis in Amino Group Formation

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. For the synthesis of the 1-amino-3-methylbutyl side chain, several catalytic methods are applicable:

Asymmetric Reductive Amination: This involves the reaction of a ketone precursor with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral catalysts based on transition metals like rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands have proven to be highly effective.

Asymmetric Hydroamination: The direct addition of an N-H bond across a double bond in a prochiral alkene precursor, catalyzed by a chiral metal complex, can also yield the desired chiral amine.

Enzymatic Synthesis Approaches for Stereocontrol

Enzymes are highly selective catalysts that can be used to perform stereoselective transformations with high efficiency and under mild reaction conditions. For the synthesis of chiral amines, transaminases are particularly useful enzymes.

Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a ketone acceptor. By using a prochiral ketone precursor, a transaminase can produce the corresponding chiral amine with high enantiomeric excess. The selection of the appropriate transaminase (either (R)- or (S)-selective) allows for the synthesis of the desired enantiomer of the 1-amino-3-methylbutyl side chain.

| Method | Key Features | Typical Enantiomeric Excess (%) |

| Chiral Auxiliary | Diastereoselective control, reliable | >95 |

| Asymmetric Catalysis | High turnover, atom-economical | >90 |

| Enzymatic Synthesis | High selectivity, mild conditions | >99 |

Carbon-Nitrogen Bond Formation Methodologies

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in the synthesis of 2-(1-Amino-3-methylbutyl)-4-bromophenol. Depending on the chosen retrosynthetic route, this can be achieved through various methodologies.

If the retrosynthetic analysis involves the disconnection of the C-N bond, reductive amination is a primary method for its formation. This involves the reaction of a ketone precursor (2-carbonyl-4-bromophenol) with an amine source, typically ammonia or a protected form, in the presence of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Alternatively, if the strategy involves coupling the pre-formed chiral side chain to the aromatic ring, transition metal-catalyzed cross-coupling reactions are powerful tools. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, can be used to form a C-N bond between an aryl halide (the 4-bromophenol derivative) and the chiral amine. This reaction is known for its broad substrate scope and functional group tolerance.

Another approach involves the alkylation of an aminophenol precursor . This would entail the reaction of a 2-aminophenol (B121084) derivative with a suitable electrophile containing the 3-methylbutyl moiety. However, controlling the regioselectivity of the alkylation (N-alkylation vs. O-alkylation) can be a challenge. researchgate.net

Reductive Amination Strategies

Reductive amination stands as a cornerstone in the synthesis of amines from carbonyl compounds. core.ac.uk This methodology involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(1-amino-3-methylbutyl)-4-bromophenol, this strategy would typically involve the reaction of a suitable 2-acyl-4-bromophenol with a leucine-derived amine source.

A plausible synthetic route commences with 4-bromo-2-hydroxyacetophenone. This starting material can be subjected to a reductive amination reaction with leucinamide or a derivative thereof. The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org The choice of reducing agent can be critical for the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred to selectively reduce the imine intermediate in the presence of the starting carbonyl group.

The reaction conditions, such as solvent, temperature, and pH, are crucial for optimizing the yield and purity of the product. Protic solvents like methanol (B129727) or ethanol (B145695) are often employed. The pH of the reaction mixture is typically maintained in a mildly acidic range to facilitate imine formation without promoting side reactions.

Biocatalytic reductive amination, employing enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), offers a green and highly stereoselective alternative. nih.gov These enzymes can catalyze the asymmetric synthesis of chiral amines, which would be particularly relevant if a specific stereoisomer of 2-(1-amino-3-methylbutyl)-4-bromophenol is desired.

Table 1: Reductive Amination Strategies - Hypothetical Reaction Parameters

| Starting Material | Amine Source | Reducing Agent | Solvent | Catalyst (if any) | Potential Product |

| 4-Bromo-2-hydroxyacetophenone | Leucinamide | Sodium cyanoborohydride | Methanol | Acetic acid | 2-(1-Amino-3-methylbutyl)-4-bromophenol |

| 4-Bromo-2-hydroxybenzaldehyde | Leucine methyl ester | Sodium triacetoxyborohydride | Dichloromethane | - | N-(1-(4-Bromo-2-hydroxyphenyl)methyl)-3-methylbutan-1-amine |

This table presents hypothetical reaction parameters based on general principles of reductive amination and may require experimental optimization.

Direct Amination and Buchwald-Hartwig Amination Analogs

Direct amination methods provide an alternative route to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines from aryl halides. core.ac.uk While typically used for forming bonds between an aromatic ring and a nitrogen atom directly, analogous strategies could be envisioned for the synthesis of the target compound, potentially involving a precursor with a suitable leaving group at the benzylic position.

A hypothetical Buchwald-Hartwig approach for a related structure might involve the coupling of 2-bromo-4-(tert-butyldimethylsilyloxy)benzyl bromide with an appropriate amine. However, for the direct synthesis of 2-(1-amino-3-methylbutyl)-4-bromophenol, this method is less direct.

A more direct amination approach could involve the nucleophilic substitution of a suitable precursor. For instance, if a 2-(1-halo-3-methylbutyl)-4-bromophenol could be synthesized, a direct reaction with ammonia or a protected ammonia equivalent could yield the desired product. However, the synthesis of such a precursor might be challenging.

Table 2: Buchwald-Hartwig Amination - General Parameters

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent |

| 2-Alkyl-4-bromophenol (hypothetical) | Ammonia equivalent | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| 1-Bromo-4-fluorobenzene | Primary amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

This table illustrates general conditions for Buchwald-Hartwig amination and would require significant adaptation for the specific target molecule.

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of the target molecule can be achieved through various carbon-carbon bond formation reactions, particularly by introducing the alkyl side chain onto the bromophenol ring.

Alkylation and Arylation Reactions

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. scielo.br In the context of synthesizing a precursor for 2-(1-amino-3-methylbutyl)-4-bromophenol, 4-bromophenol could be alkylated at the ortho position. The reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For instance, the reaction of 4-bromophenol with a 1-halo-3-methylbutane derivative in the presence of a Lewis acid could potentially yield a 2-(3-methylbutyl)-4-bromophenol intermediate.

However, Friedel-Crafts alkylations can be prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products. The directing effect of the hydroxyl group on the phenol ring would favor ortho and para substitution. Since the para position is blocked by the bromine atom, ortho-alkylation is expected.

A related strategy involves the initial O-alkylation of 4-bromophenol followed by a Claisen rearrangement to introduce the alkyl group at the ortho position. For example, reacting 4-bromophenol with allyl bromide would yield allyl 4-bromophenyl ether, which upon heating, would rearrange to 2-allyl-4-bromophenol. core.ac.uk This intermediate could then be further modified to the desired 1-amino-3-methylbutyl side chain.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira related to bromophenols)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and could be employed in the synthesis of precursors to the target molecule. wikipedia.org

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org In this context, 2-alkyl-4-bromophenol could potentially be coupled with a suitable boronic acid or ester to introduce further complexity to the molecule, although this is less direct for the synthesis of the primary target. Conversely, a boronic acid derivative of a protected 2-aminophenol could be coupled with a bromoalkane.

The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org A 2-allyl-4-bromophenol, synthesized as mentioned earlier, could undergo a Heck reaction to further elaborate the side chain.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This could be used to introduce an alkynyl group at the 4-position of a 2-aminophenol derivative, which could then be further functionalized.

While these cross-coupling reactions are highly versatile, their direct application to form the 2-(1-amino-3-methylbutyl) side chain is not straightforward and would likely involve a multi-step sequence.

Table 3: Cross-Coupling Reactions - General Applicability to Bromophenols

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base |

| Suzuki | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| Heck | 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N |

| Sonogashira | 4-Bromophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N |

This table provides general examples of cross-coupling reactions with bromophenols.

Multi-Step Synthesis Protocols and Yield Optimization

The synthesis of 2-(1-amino-3-methylbutyl)-4-bromophenol will invariably be a multi-step process. A plausible and efficient route would likely involve the initial functionalization of 4-bromophenol, followed by the introduction and modification of the side chain.

A potential multi-step protocol could be:

Friedel-Crafts Acylation: Reaction of 4-bromophenol with isovaleryl chloride in the presence of a Lewis acid to form 4-bromo-2-isovalerylphenol. This step introduces the carbon skeleton of the side chain.

Oxime Formation: Conversion of the ketone to an oxime using hydroxylamine.

Reduction: Reduction of the oxime to the corresponding primary amine. Various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can be employed for this step.

Development of Novel and Efficient Synthetic Pathways

The development of novel and more efficient synthetic pathways for 2-(1-amino-3-methylbutyl)-4-bromophenol is an ongoing area of research. This includes the exploration of new catalysts, greener reaction conditions, and convergent synthetic strategies.

One area of interest is the use of C-H activation methodologies to directly introduce the functionalized side chain onto the bromophenol core, thus reducing the number of synthetic steps. Another promising avenue is the application of flow chemistry, which can offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability.

Solid-Phase Organic Synthesis Adaptations for Analog Library Generation

Solid-phase organic synthesis (SPOS) represents a powerful and efficient methodology for the generation of large, structurally diverse libraries of compounds for applications such as drug discovery. wikipedia.orgnih.gov This technique, originally developed by Robert Bruce Merrifield for peptide synthesis, involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical reactions. wikipedia.org The key advantage of SPOS lies in the simplification of purification; excess reagents and soluble byproducts are removed by simple filtration and washing of the resin, enabling the use of excess reagents to drive reactions to completion. wikipedia.orgwalshmedicalmedia.com These principles are readily adaptable for the high-throughput, parallel, or split-and-pool synthesis required for generating extensive analog libraries of 2-(1-amino-3-methylbutyl)-4-bromophenol. wikipedia.org

The generation of an analog library for this specific compound involves systematically varying its three principal structural components: the phenolic core, the amino acid-derived side chain, and the substitution pattern on the aromatic ring. A generalized solid-phase strategy would involve immobilizing one of the core building blocks onto a suitable resin, followed by the sequential addition and modification of the other components.

A plausible synthetic route involves the immobilization of the phenolic scaffold onto a solid support, followed by a C-alkylation reaction to introduce the amino acid-derived side chain. This approach allows for diversification at two key stages: the initial choice of the resin-bound phenol and the subsequent alkylation step with various amino acid synthons.

Resin and Linker Selection

The choice of the solid support and the linking strategy is critical for the success of the synthesis. The linker must be stable to the planned reaction conditions and selectively cleavable at the end of the synthesis to release the target molecules. For immobilizing a phenolic compound, several options are available, primarily through an ether linkage to the hydroxyl group.

| Resin Type | Linker Functional Group | Linkage Type with Phenol | Typical Cleavage Conditions |

| Wang Resin | p-Alkoxybenzyl alcohol | Benzyl ether | Strong acid (e.g., 95% TFA) |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl chloride | Trityl ether | Mild acid (e.g., 1-5% TFA in DCM) |

| Merrifield Resin | Chloromethyl | Benzyl ether | Strong acid with scavenger (e.g., HF, TFMSA) |

The 2-Chlorotrityl chloride resin is often preferred for its acid-labile nature, allowing the final compound to be cleaved under mild conditions that preserve other acid-sensitive functional groups. walshmedicalmedia.com

On-Resin Synthesis and Diversification

The core of the library generation lies in the on-resin reaction sequence. A representative, though generalized, protocol for synthesizing analogs of 2-(1-amino-3-methylbutyl)-4-bromophenol is outlined below:

Immobilization: A suitably protected substituted phenol is attached to the selected resin. To generate library diversity, different phenols can be coupled to separate batches of resin in a parallel format. For instance, 4-bromophenol, 4-chlorophenol, and 4-iodophenol (B32979) could be used as starting materials.

Activation: The position ortho to the hydroxyl group (and the linker) must be activated for the introduction of the side chain. This can be achieved through various methods, although a direct Friedel-Crafts-type alkylation is a primary consideration.

Side Chain Introduction (C-Alkylation): The key C-C bond-forming step involves the alkylation of the resin-bound phenol with an appropriate electrophile derived from an amino acid. This is the second point of diversification, where a wide array of natural and unnatural N-protected amino acids can be employed. For example, using derivatives of valine, phenylalanine, or alanine (B10760859) would yield different side chains.

Cleavage and Deprotection: The final step involves treating the resin with an appropriate acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the product from the solid support and remove any acid-labile protecting groups (e.g., Boc group on the amine). walshmedicalmedia.com

The following table illustrates the potential building blocks that can be used to generate a diverse library around the core structure.

| Diversification Point | Building Block Examples | Resulting Structural Variation |

| Phenolic Core | 4-Bromophenol | Bromine at position 4 |

| 4-Chlorophenol | Chlorine at position 4 | |

| 4-Iodophenol | Iodine at position 4 | |

| 3-Bromophenol | Bromine at position 3 | |

| Amino Acid Side Chain | N-Boc-Leucine derivative | 1-Amino-3-methylbutyl side chain |

| N-Boc-Valine derivative | 1-Amino-2-methylpropyl side chain | |

| N-Boc-Phenylalanine derivative | 1-Amino-2-phenylethyl side chain | |

| N-Boc-Alanine derivative | 1-Aminoethyl side chain |

Illustrative Library Synthesis Protocol

The table below outlines a hypothetical reaction sequence for the solid-phase synthesis of a small, focused library of 2-(1-aminoalkyl)-4-halophenols. This protocol is based on established principles of solid-phase organic synthesis. wikipedia.orgmdpi.com

| Step | Procedure | Purpose |

| 1. Resin Loading | Swell 2-CTC resin in DCM. Add a solution of 4-bromophenol and DIPEA in DCM. Agitate for several hours. Cap unreacted sites with MeOH. | Immobilize the phenolic core onto the solid support. |

| 2. C-Alkylation | Treat the resin-bound phenol with an N-Boc-amino acid derivative (e.g., N-Boc-leucinal) in the presence of a Lewis acid catalyst (e.g., TiCl₄) at low temperature, followed by a reductive step. | Introduce the amino acid side chain at the C2 position of the phenol ring. |

| 3. Washing | Wash the resin sequentially with DCM, DMF, MeOH, and DCM to remove excess reagents and byproducts. | Purify the resin-bound intermediate. |

| 4. Cleavage | Treat the dried resin with a solution of 20% TFA in DCM for 1-2 hours. Filter the resin and collect the filtrate. | Cleave the final product from the resin and remove the N-Boc protecting group. |

| 5. Isolation | Evaporate the solvent from the filtrate. Purify the crude product via techniques like preparative HPLC. | Isolate and purify the final analog library members. |

This solid-phase approach, particularly when combined with automated synthesis platforms, enables the rapid production of hundreds to thousands of distinct 2-(1-amino-3-methylbutyl)-4-bromophenol analogs for further research and screening. nih.gov

Spectroscopic and Structural Elucidation of 2 1 Amino 3 Methylbutyl 4 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the basic structure of a molecule. ¹H NMR spectroscopy would be expected to reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). For 2-(1-Amino-3-methylbutyl)-4-bromophenol, specific chemical shifts and coupling constants would be anticipated for the aromatic protons, the benzylic proton, the protons of the isobutyl group, and the amine protons.

Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule, including those in the aromatic ring and the aliphatic side chain. The chemical shifts would provide insights into the electronic environment of each carbon atom.

No experimental or predicted ¹H or ¹³C NMR data for 2-(1-Amino-3-methylbutyl)-4-bromophenol are available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to further resolve complex structures by correlating different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to piece together the connectivity of the aliphatic side chain and the arrangement of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as the aliphatic side chain to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which is instrumental in determining the stereochemistry and conformational preferences of the molecule.

No 2D NMR data (COSY, HSQC, HMBC, NOESY) for 2-(1-Amino-3-methylbutyl)-4-bromophenol have been reported.

Stereochemical Assignments via NMR Spectroscopic Data

The chiral center at the first carbon of the 1-amino-3-methylbutyl side chain means that 2-(1-Amino-3-methylbutyl)-4-bromophenol can exist as a pair of enantiomers. NMR spectroscopy, particularly NOESY, in conjunction with chiral resolving agents or the synthesis of diastereomeric derivatives, is a powerful tool for assigning the relative and absolute stereochemistry of such molecules.

There is no available NMR data to facilitate the stereochemical assignment of 2-(1-Amino-3-methylbutyl)-4-bromophenol.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 2-(1-Amino-3-methylbutyl)-4-bromophenol (C₁₁H₁₆BrNO), HRMS would be expected to yield a precise mass that confirms this composition, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

No HRMS data for 2-(1-Amino-3-methylbutyl)-4-bromophenol has been found in the reviewed literature.

Fragmentation Pattern Analysis and Structural Interpretation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. For 2-(1-Amino-3-methylbutyl)-4-bromophenol, characteristic fragmentation pathways would likely involve cleavage of the C-C bond benzylic to the aromatic ring and the amino group, as well as loss of the isobutyl group. The presence of bromine would be indicated by characteristic isotopic patterns in the fragment ions.

An analysis of the fragmentation pattern of 2-(1-Amino-3-methylbutyl)-4-bromophenol is not possible as no mass spectrometry data has been published.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of complex molecules like 2-(1-Amino-3-methylbutyl)-4-bromophenol. nih.govwikipedia.org This technique involves multiple stages of mass analysis, typically where a precursor ion corresponding to the molecular weight of the compound is selected, fragmented, and then the resulting product ions are analyzed. nih.gov This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For 2-(1-Amino-3-methylbutyl)-4-bromophenol, the initial ionization would generate a molecular ion, [M]+•. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the 79Br and 81Br isotopes.

The fragmentation of the molecular ion is predicted to follow pathways characteristic of both amines and phenols. future4200.comlibretexts.org A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the chiral carbon and the isobutyl group would be expected, leading to a stable immonium ion.

Phenols typically exhibit fragmentation involving the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO) from the aromatic ring. libretexts.orgdocbrown.info The fragmentation of 2-(1-Amino-3-methylbutyl)-4-bromophenol would likely involve a combination of these pathways.

A plausible MS/MS fragmentation pathway is outlined below:

Precursor Ion Selection: The molecular ions [C11H16BrNOH]+• are selected in the first mass analyzer.

Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.

Product Ion Analysis: The resulting fragments are analyzed in the second mass analyzer.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of 2-(1-Amino-3-methylbutyl)-4-bromophenol

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 257 | 259 | [C11H16BrNOH]+• | Molecular Ion |

| 200 | 202 | [C7H7BrO]+ | α-cleavage with loss of isobutylamine (B53898) radical |

| 185 | 187 | [C6H5BrO]+ | Benzylic cleavage |

| 172 | 174 | [C6H4Br]+ | Loss of H2O from the phenol fragment |

| 157 | [C5H5O]+ | Loss of Br• from the phenol fragment |

This detailed fragmentation data allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of 2-(1-Amino-3-methylbutyl)-4-bromophenol is expected to show characteristic absorption bands corresponding to its phenolic, amino, and aromatic components. orgchemboulder.com

The key vibrational modes and their expected wavenumber ranges are:

O-H Stretch (Phenolic): A broad absorption band is anticipated in the region of 3600-3100 cm-1. This broadening is a result of intermolecular hydrogen bonding between the phenol molecules. wpmucdn.com

N-H Stretch (Primary Amine): Primary amines typically exhibit two distinct bands in the 3500-3200 cm-1 region. orgchemboulder.comspectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Aromatic primary amines tend to have these stretches at slightly higher frequencies than aliphatic ones. libretexts.org

C-H Stretch (Aliphatic and Aromatic): Absorptions due to aromatic C-H stretching are generally observed just above 3000 cm-1, while aliphatic C-H stretching from the methyl and butyl groups will appear just below 3000 cm-1.

N-H Bend (Primary Amine): A characteristic bending (scissoring) vibration for the primary amino group is expected in the 1650-1580 cm-1 range. orgchemboulder.com

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically give rise to one or more sharp bands in the 1600-1450 cm-1 region.

C-O Stretch (Phenolic): A strong band corresponding to the stretching of the C-O bond of the phenol is expected around 1200 cm-1.

C-N Stretch (Aliphatic Amine): The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm-1 range. orgchemboulder.com

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce an absorption in the fingerprint region, typically between 600 and 500 cm-1.

Table 2: Expected IR Absorption Bands for 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity/Appearance |

| Phenol O-H | Stretch | 3600 - 3100 | Broad, Strong |

| Primary Amine N-H | Asymmetric & Symmetric Stretch | 3500 - 3200 | Two bands, Medium |

| Aromatic C-H | Stretch | > 3000 | Sharp, Weak to Medium |

| Aliphatic C-H | Stretch | < 3000 | Sharp, Medium to Strong |

| Primary Amine N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Sharp, Variable |

| Phenol C-O | Stretch | ~1200 | Strong |

| Aliphatic C-N | Stretch | 1250 - 1020 | Weak to Medium |

| C-Br | Stretch | 600 - 500 | Medium |

The presence and positions of these bands in an experimental IR spectrum would provide strong evidence for the proposed structure of 2-(1-Amino-3-methylbutyl)-4-bromophenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The chromophore in 2-(1-Amino-3-methylbutyl)-4-bromophenol is the substituted benzene ring. The electronic transitions are primarily of the π → π* type. hnue.edu.vn

The benzene ring itself has characteristic absorptions, but these are significantly influenced by the substituents. The hydroxyl (-OH), amino (-NH2), and bromo (-Br) groups all possess non-bonding electrons and act as auxochromes. These groups can extend the conjugation of the π system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of the benzene chromophore. bioone.orgresearchgate.net

Phenol in a neutral aqueous solution typically shows an absorption maximum (λmax) around 270 nm. bgu.ac.il The presence of the additional amino and bromo substituents on the ring in 2-(1-Amino-3-methylbutyl)-4-bromophenol is expected to cause a further red shift. The amino group, being a strong activating group, and the bromine atom, with its p-orbitals, will both interact with the aromatic π system.

Table 3: Predicted UV-Vis Absorption Data for 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Chromophore | Transition Type | Predicted λmax (nm) | Effect of Substituents |

| Substituted Phenol | π → π | ~280 - 290 | Bathochromic shift due to -OH, -NHR, and -Br groups |

| Substituted Phenol | π → π | ~220 - 230 | Bathochromic shift |

The exact position of the λmax will also be sensitive to the solvent polarity and the pH of the solution, as the protonation state of the phenolic hydroxyl and the amino group will alter the electronic properties of the chromophore. shu.ac.ukbgu.ac.il

X-ray Crystallography for Solid-State Structure Determination (if applicable for single crystals)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state, provided that a suitable single crystal can be grown. wikipedia.orgresearchgate.net This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. wikipedia.org

For 2-(1-Amino-3-methylbutyl)-4-bromophenol, a single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision. This would confirm the connectivity of the molecule and reveal any structural strain.

Conformation: The preferred spatial arrangement of the atoms, including the torsion angles of the flexible aminobutyl side chain, would be elucidated.

Intermolecular Interactions: The analysis would reveal how the molecules are packed in the crystal lattice. Of particular interest would be the hydrogen bonding network. It is expected that there would be strong hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of a neighboring molecule (O-H···N), as well as potentially N-H···O interactions.

Absolute Configuration: For a chiral compound like 2-(1-Amino-3-methylbutyl)-4-bromophenol, if a good quality crystal is obtained, anomalous dispersion methods can be used to determine the absolute configuration (R or S) at the chiral center without the need for a reference chiral center.

The ability to obtain single crystals suitable for X-ray diffraction can be challenging, but if successful, it provides an unambiguous and highly detailed structural picture. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov Since 2-(1-Amino-3-methylbutyl)-4-bromophenol possesses a stereocenter at the carbon atom bearing the amino group, it is a chiral molecule and will exist as a pair of enantiomers (R and S).

CD spectroscopy is particularly useful for:

Determining Enantiomeric Purity: A pure enantiomer will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent as the signals from the two enantiomers cancel each other out.

Assigning Absolute Configuration: The two enantiomers of a chiral molecule will produce mirror-image CD spectra. nih.gov By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the predominant enantiomer can often be assigned. acs.org For chiral amines, complexation with other molecules can induce a CD signal that is characteristic of the amine's stereochemistry. rsc.orgutexas.edu

The chromophore in 2-(1-Amino-3-methylbutyl)-4-bromophenol is the substituted aromatic ring. The chiral center, being in close proximity to the chromophore, will induce chirality in the electronic transitions of the phenol ring, making them detectable by CD spectroscopy.

Table 4: Application of CD Spectroscopy to 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Parameter | Information Obtained from CD Spectroscopy |

| Sign of Cotton Effect | Helps in assigning R/S configuration by comparison with standards or calculations. |

| Magnitude of CD Signal | Proportional to the enantiomeric excess (ee) of the sample. |

| Wavelength of Maxima/Minima | Corresponds to the electronic transitions of the chiral chromophore. |

Therefore, CD spectroscopy is an essential tool for the full stereochemical characterization of enantiomerically enriched or pure samples of 2-(1-Amino-3-methylbutyl)-4-bromophenol and its derivatives.

Computational and Theoretical Investigations of 2 1 Amino 3 Methylbutyl 4 Bromophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods would be employed to elucidate the geometry, stability, and electronic characteristics of 2-(1-Amino-3-methylbutyl)-4-bromophenol.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 2-(1-Amino-3-methylbutyl)-4-bromophenol, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface of the molecule to identify various low-energy conformers.

A common approach involves using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to perform these calculations. The results would yield the optimized Cartesian coordinates of the atoms and the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of 2-(1-Amino-3-methylbutyl)-4-bromophenol Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 | 0.00 |

| 2 | 1.25 |

| 3 | 2.80 |

| 4 | 3.50 |

This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis

Once the optimized geometry of the most stable conformer is obtained, its electronic properties can be investigated. This analysis provides insights into the molecule's reactivity and behavior. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, the distribution of electronic charge within the molecule can be visualized through electrostatic potential maps and calculated using various population analysis schemes (e.g., Mulliken, NBO). This would reveal the electron-rich and electron-deficient regions of 2-(1-Amino-3-methylbutyl)-4-bromophenol.

Table 2: Hypothetical Electronic Properties of 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties, which can be valuable for experimental characterization. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the structure. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to identify characteristic functional group vibrations.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Flexibility and Dynamics in Solution

MD simulations would allow for the exploration of the conformational landscape of 2-(1-Amino-3-methylbutyl)-4-bromophenol in a more dynamic context. By simulating the molecule's movements over nanoseconds or longer, one could observe transitions between different conformations and understand its flexibility. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

Solvent Effects on Molecular Conformation and Reactivity

The behavior of a molecule can be significantly influenced by its environment. MD simulations are well-suited to study the effects of different solvents on the conformation and reactivity of 2-(1-Amino-3-methylbutyl)-4-bromophenol. By explicitly including solvent molecules in the simulation box, one can analyze the solvation shell around the molecule and calculate properties such as the radial distribution function to understand solvent organization. These simulations would reveal how interactions with the solvent (e.g., hydrogen bonding with water) might stabilize certain conformations over others.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational methods used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are fundamental in understanding the potential mechanism of action for a compound.

Ligand-Protein Interaction Prediction

No specific ligand-protein interaction predictions for 2-(1-amino-3-methylbutyl)-4-bromophenol have been reported in published research.

In general, predicting the interaction between a ligand like 2-(1-amino-3-methylbutyl)-4-bromophenol and a protein's active site or receptor would involve several steps. First, the three-dimensional structure of the compound would be generated and optimized using quantum mechanical or molecular mechanics methods. Subsequently, this structure would be "docked" into the binding site of a target protein. The docking algorithm would explore various possible orientations and conformations of the ligand within the binding site, identifying those with the most favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on other aminophenol derivatives have utilized molecular docking to predict their binding modes with enzymes like cholinesterases and α-glycosidase. nih.gov

Binding Affinity Estimation through Computational Methods

There are no published estimations of the binding affinity of 2-(1-amino-3-methylbutyl)-4-bromophenol with any specific protein target.

Following the prediction of binding modes, computational methods can be used to estimate the binding affinity, often expressed as the binding free energy (ΔG_bind) or the inhibition constant (Ki). More accurate but computationally expensive methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA or MM/GBSA) can provide a more dynamic picture of the ligand-protein complex and a more reliable estimation of binding affinity. Research on other bromophenol derivatives has reported Ki values against certain enzymes, determined through a combination of experimental assays and computational approaches. nih.gov

Structure-Reactivity Relationship Modeling

Specific structure-reactivity relationship models for 2-(1-amino-3-methylbutyl)-4-bromophenol are not available in the literature.

Structure-reactivity relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. This is often achieved using quantum chemical calculations, such as Density Functional Theory (DFT), to compute various molecular descriptors. These descriptors can include electronic properties (e.g., HOMO and LUMO energies, Mulliken charges), steric properties, and thermodynamic properties. For bromophenols, DFT calculations have been employed to explore their antioxidant mechanisms. researchgate.net Such studies on 2-(1-amino-3-methylbutyl)-4-bromophenol would provide insights into its chemical stability, susceptibility to metabolic transformations, and potential for engaging in specific chemical reactions.

In Silico Design of Novel Analogues

There is no published research on the in silico design of novel analogues based on the 2-(1-amino-3-methylbutyl)-4-bromophenol scaffold.

Once a lead compound with some desired activity is identified, in silico methods can be used to design novel analogues with improved properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. This process, often referred to as lead optimization, involves making systematic modifications to the chemical structure of the lead compound and then computationally evaluating the effects of these changes. For instance, if docking studies were to reveal key interactions of 2-(1-amino-3-methylbutyl)-4-bromophenol with a target protein, medicinal chemists could design new molecules with different substituents or modified scaffolds to optimize these interactions. The design of para-aminophenol analogues has been explored in other studies to improve their pharmacological profiles. researchgate.net

Exploration of Biological Mechanisms Associated with 2 1 Amino 3 Methylbutyl 4 Bromophenol

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. Understanding these interactions at a molecular level provides crucial insights into the potential therapeutic effects and mechanisms of action of a compound. For 2-(1-Amino-3-methylbutyl)-4-bromophenol, the investigation into these interactions is detailed below.

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

A thorough review of scientific literature and databases reveals a lack of specific studies focused on the enzyme inhibition properties of 2-(1-Amino-3-methylbutyl)-4-bromophenol. Consequently, there is no available data to characterize its inhibitory mechanisms against any specific enzyme targets. Research into whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of any enzyme has not been published.

Receptor Binding Assays and Ligand-Receptor Dynamics

There is currently no publicly available research detailing receptor binding assays conducted with 2-(1-Amino-3-methylbutyl)-4-bromophenol. As a result, information regarding its affinity (e.g., Kd or Ki values) for any specific receptors is unknown. Furthermore, studies on the dynamics of its interaction with any receptor, including association and dissociation rates, have not been reported.

Allosteric Modulation Investigations

Investigations into the potential for 2-(1-Amino-3-methylbutyl)-4-bromophenol to act as an allosteric modulator have not been documented in the available scientific literature. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and function. There is no evidence at present to suggest that 2-(1-Amino-3-methylbutyl)-4-bromophenol exhibits positive, negative, or neutral allosteric modulatory effects on any biological macromolecules.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies involve the synthesis and testing of a series of related compounds to identify key structural motifs responsible for their effects.

Systematic Modification of the Isopentylamino Moiety and its Impact on Mechanism

There are no published SAR studies that systematically modify the isopentylamino moiety of 2-(1-Amino-3-methylbutyl)-4-bromophenol. Research investigating how alterations to the length, branching, or substitution of this side chain affect the compound's biological mechanism of action has not been conducted or reported. Therefore, the impact of these potential modifications remains unknown.

Evaluation of Bromine Substitution Effects on Molecular Interactions

Similarly, there is a lack of available research on the effects of the bromine substitution on the molecular interactions of 2-(1-Amino-3-methylbutyl)-4-bromophenol. Studies that explore how moving the bromine atom to other positions on the phenol (B47542) ring, or replacing it with other halogens or functional groups, influence its biological activity have not been documented. The role of the bromine atom in any potential molecular interactions is therefore not understood.

Role of the Phenolic Hydroxyl Group in Mediating Biological Interactions

The phenolic hydroxyl (-OH) group is a cornerstone of the molecule's biological interactivity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial connections with biological macromolecules, such as proteins and enzymes. This interaction is fundamental to the molecular recognition at the heart of many pharmacological effects.

The hydroxyl group's orientation on the benzene (B151609) ring, influenced by the other substituents, dictates its accessibility and ability to engage with specific amino acid residues—like arginine, glutamic acid, or histidine—within a protein's binding pocket. nih.govresearchgate.net The acidity of the phenolic proton means it can be ionized to a phenolate (B1203915) anion at physiological pH, enabling strong ionic interactions with positively charged residues.

Table 1: Influence of Hydroxyl Group Position on Protein Binding Affinity (Illustrative Examples)

| Compound Class | Hydroxyl Position | Effect on Binding to Human Serum Albumin (HSA) |

|---|---|---|

| Benzoic Acids | C-2 (ortho) | Positive effect on affinity |

| Benzoic Acids | C-4 (para) | Negative influence on affinity |

| Flavonols | C-5 (A Ring) | Increased binding affinity |

| Flavonols | C-4' (B Ring) | Slightly increased binding affinity |

This table is based on general findings for the indicated compound classes and serves to illustrate the principle.

Stereochemical Influences on Molecular Recognition and Mechanism

The structure of 2-(1-Amino-3-methylbutyl)-4-bromophenol contains a chiral center at the carbon atom to which the amino group is attached. This gives rise to stereoisomerism, meaning the compound can exist as two distinct, non-superimposable mirror-image forms called enantiomers (R- and S-enantiomers). This three-dimensional arrangement is a critical determinant of its biological activity. wikipedia.org

Biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, they often exhibit a high degree of stereospecificity, discriminating between the enantiomers of a compound. solubilityofthings.comlibretexts.org One enantiomer may bind to a target receptor with high affinity and elicit a strong biological response, while its counterpart may bind weakly or not at all, resulting in significantly lower or no activity. solubilityofthings.com In some cases, the "inactive" enantiomer can even produce different or adverse effects.

Table 2: General Principles of Stereoisomerism in Biological Systems

| Property | Enantiomer A | Enantiomer B | Biological Implication |

|---|---|---|---|

| Receptor Binding | High Affinity | Low/No Affinity | Potency and efficacy are often enantiomer-specific. |

| Enzyme Metabolism | Rapid | Slow | Pharmacokinetic profiles can differ significantly. |

| Cellular Uptake | Actively Transported | Poorly Transported | Bioavailability can be stereoselective. |

| Biological Effect | Therapeutic | Inactive or Different Effect | The overall drug action is dependent on stereochemistry. |

This table illustrates general concepts of how stereoisomers can have different biological properties.

Biochemical Pathway Investigations

Enzymatic Transformations Involving the Compound (e.g., Phase I and Phase II metabolism at the enzymatic level)

As a xenobiotic, 2-(1-Amino-3-methylbutyl)-4-bromophenol is expected to undergo extensive metabolism, primarily in the liver, to facilitate its excretion from the body. This process is typically divided into two phases. longdom.orgresearchgate.net

Phase I Metabolism: The initial phase involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. usmlestrike.com The primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily. nih.gov For this specific compound, likely metabolic reactions include:

Aromatic Hydroxylation: The addition of a second hydroxyl group to the bromophenol ring.

N-oxidation: Oxidation of the primary amino group.

Oxidative Deamination: Removal of the amino group to form a ketone.

Alkyl Hydroxylation: Oxidation of the methylbutyl side chain.

These reactions create metabolites that may be more water-soluble but can sometimes be more chemically reactive than the parent compound. longdom.org

Phase II Metabolism: In this phase, the original compound or its Phase I metabolites are conjugated with endogenous polar molecules, which dramatically increases their water solubility and facilitates renal or biliary excretion. medbullets.com Key Phase II reactions for this compound would involve its primary functional groups:

Glucuronidation: The phenolic hydroxyl group is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: The phenolic hydroxyl can also be conjugated with a sulfate (B86663) group by sulfotransferase enzymes.

Acetylation: The primary amino group may undergo acetylation.

The balance between Phase I and Phase II metabolic pathways determines the compound's pharmacokinetic profile and clearance rate.

Interaction with Transport Proteins and Channels

The movement of 2-(1-Amino-3-methylbutyl)-4-bromophenol across biological membranes is likely mediated by various transport proteins. nih.gov The structure of the molecule, possessing both a lipophilic bromophenol component and a charged amino group, suggests it may interact with multiple types of transporters.

The aminoalkyl side chain, specifically the 1-amino-3-methylbutyl group, bears a structural resemblance to the amino acid leucine. This suggests a potential for interaction with amino acid transport systems, such as the L-type amino acid transporters (LATs), which are responsible for moving large neutral amino acids across cell membranes. nih.govnih.gov Such interactions could be crucial for the compound's uptake into cells.

Chemical Reactivity and Derivatization of 2 1 Amino 3 Methylbutyl 4 Bromophenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification, primarily through reactions that target the acidic proton or utilize the oxygen atom as a nucleophile.

Etherification: The phenolic hydroxyl group can be converted to an ether through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orglibretexts.org Given the presence of the amino group, the choice of base is crucial to avoid competitive deprotonation or side reactions. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the more acidic phenolic proton (pKa ≈ 10) without affecting the less acidic amino group. wikipedia.orgindiana.edu The reaction is generally carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. jk-sci.com

Interactive Data Table: Plausible Etherification Reactions of 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl iodide | K₂CO₃ | Acetone | 4-Bromo-2-(1-amino-3-methylbutyl)-1-methoxybenzene |

| Ethyl bromide | NaOH | DMF | 4-Bromo-2-(1-amino-3-methylbutyl)-1-ethoxybenzene |

| Benzyl chloride | Cs₂CO₃ | Acetonitrile | 1-(Benzyloxy)-4-bromo-2-(1-amino-3-methylbutyl)benzene |

Esterification: The phenolic hydroxyl group can also be acylated to form esters. The Schotten-Baumann reaction is a common method for this transformation, involving the reaction of the phenol with an acyl halide or anhydride in the presence of an aqueous base. iitk.ac.invedantu.comchemistry-reaction.com This method is particularly suitable as the base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. simply.sciencejk-sci.com The amino group in the substrate may compete with the hydroxyl group for acylation; however, under controlled conditions and by taking advantage of the different nucleophilicities, selective O-acylation can be achieved. Alternatively, protecting the amino group prior to esterification can ensure selectivity.

Interactive Data Table: Potential Esterification Reactions of 2-(1-Amino-3-methylbutyl)-4-bromophenol

| Acylating Agent | Base | Reaction Type | Expected Product |

| Acetyl chloride | Pyridine | Acylation | 4-Bromo-2-(1-amino-3-methylbutyl)phenyl acetate |

| Benzoyl chloride | aq. NaOH | Schotten-Baumann | 4-Bromo-2-(1-amino-3-methylbutyl)phenyl benzoate |

| Acetic anhydride | Et₃N | Acylation | 4-Bromo-2-(1-amino-3-methylbutyl)phenyl acetate |

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. wikipedia.orgchemcess.com In the case of 2-(1-amino-3-methylbutyl)-4-bromophenol, both the hydroxyl and the amino groups have the potential to act as DMGs.

The hydroxyl group is a potent DMG, often requiring protection as an ether (e.g., methoxy or MOM ether) or a carbamate to prevent quenching of the organolithium reagent by the acidic proton. uwindsor.caresearchgate.net The protected hydroxyl group can then direct lithiation to the C6 position. Similarly, the secondary amino group in the side chain can also direct lithiation after N-protection (e.g., as a carbamate or an amide). wikipedia.org The relative directing ability of these two groups would influence the regioselectivity of the metalation. Given the established hierarchy of DMGs, an O-carbamate is generally a stronger directing group than a protected aminoalkyl group. uwindsor.ca This suggests that with appropriate protection, selective lithiation at the C6 position, ortho to the hydroxyl group, is feasible. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a new substituent at this position.

Transformations of the Amino Group

The secondary amino group is a key site for derivatization, allowing for the introduction of a wide range of substituents and the construction of heterocyclic systems.

Acylation: The amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. jove.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. youtube.comsavemyexams.com The Schotten-Baumann conditions, using an aqueous base, are also effective for the N-acylation of amines. vedantu.comchemistnotes.com The resulting amides are generally stable compounds and this transformation is often used to protect the amino group.

Alkylation: N-alkylation of the secondary amino group can be achieved through various methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is a common approach. Nucleophilic substitution with alkyl halides can also lead to N-alkylation, though there is a risk of over-alkylation to form a quaternary ammonium salt.

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic reaction of this type. The resulting sulfonamides are typically solid compounds and are often used as derivatives for the characterization of amines.

Interactive Data Table: Derivatization of the Amino Group

| Reagent | Reaction Type | Expected Product Functional Group |

| Acetyl chloride | Acylation | N-acetyl amide |

| Methyl iodide | Alkylation | Tertiary amine |

| Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | N-benzyl amine |

| p-Toluenesulfonyl chloride | Sulfonylation | N-tosyl sulfonamide |

The ortho-relationship between the aminoalkyl side chain and the phenolic hydroxyl group provides a scaffold for the synthesis of various heterocyclic systems. Condensation of 2-(1-amino-3-methylbutyl)-4-bromophenol with aldehydes or ketones can lead to the formation of benzoxazine derivatives. nih.govresearchgate.netnih.gov This reaction typically proceeds via the formation of a Schiff base between the amino group and the carbonyl compound, followed by intramolecular cyclization involving the phenolic hydroxyl group.

Furthermore, reaction with reagents such as phosgene or its equivalents could lead to the formation of a cyclic carbamate. Condensation with carboxylic acids or their derivatives can also be employed to construct benzoxazole-type structures, although this would require a one-carbon unit to be present between the nitrogen and the aromatic ring, which is not the case in the starting material. However, reactions with aldehydes are a well-established route to benzoxazoles from o-aminophenols. chemicalbook.comorganic-chemistry.orgrsc.orgresearchgate.netnih.gov

The presence of both a basic amino group and an acidic phenolic hydroxyl group imparts amphoteric character to 2-(1-amino-3-methylbutyl)-4-bromophenol. researchgate.net

Salt Formation: The basic amino group can react with acids to form ammonium salts. For example, treatment with hydrochloric acid would yield the corresponding hydrochloride salt, which would likely have increased water solubility compared to the free base. Conversely, the acidic phenolic hydroxyl group can be deprotonated by a strong base to form a phenoxide salt. quora.com The presence of the electron-donating amino group on the ring is expected to slightly decrease the acidity of the phenol compared to unsubstituted phenol. mdpi.comlibretexts.org

The likelihood of this is dependent on the relative pKa values of the two groups. The pKa of a typical phenol is around 10, while the pKa of a protonated secondary amine (the ammonium ion) is around 11. indiana.edu For a significant population of the zwitterion to exist in solution, the pKa of the acidic group should be lower than the pKa of the protonated basic group. In this case, the pKa of the phenol is close to that of the protonated amine. While the zwitterionic form might exist in equilibrium, it is generally not expected to be the predominant species in neutral aqueous solution for aminophenols, unlike for amino acids where the carboxylic acid group is significantly more acidic. chemcess.comquora.com The equilibrium can be shifted by changing the pH of the solution. At low pH, the amino group will be protonated, and at high pH, the phenolic group will be deprotonated.

Reactions at the Bromine Atom

The bromine atom serves as a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgchemistrysteps.com The aromatic ring of 2-(1-Amino-3-methylbutyl)-4-bromophenol is substituted with electron-donating groups (hydroxyl and aminoalkyl), which deactivates the ring toward classical SNAr reactions by increasing electron density and destabilizing the negatively charged intermediate. chemistrysteps.com Consequently, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is challenging.

However, recent advancements have enabled SNAr on electron-rich halophenols. nih.gov One innovative strategy involves the homolysis of the O-H bond to generate a phenoxyl radical. This radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. nih.govosti.gov This method could potentially allow for the substitution of the bromine atom in 2-(1-Amino-3-methylbutyl)-4-bromophenol with various nucleophiles.

| Nucleophile | Reaction Conditions | Expected Product | Reactivity Notes |

|---|---|---|---|

| RO- (Alkoxides) | High temperature, pressure | 2-(1-Amino-3-methylbutyl)-4-alkoxyphenol | Extremely low reactivity under classical conditions due to electron-rich ring. |

| R2NH (Amines) | High temperature, Cu catalyst (Ullmann-type) | 4-(Dialkylamino)-2-(1-amino-3-methylbutyl)phenol | Harsh conditions required; Ullmann condensation is a more likely pathway than classical SNAr. |

| RCOO- (Carboxylates) | Radical initiation (e.g., K3Fe(CN)6), base | 4-Hydroxy-3-(1-amino-3-methylbutyl)phenyl carboxylate | Feasible via homolysis-enabled electronic activation, where the phenoxyl radical activates the ring. nih.gov |

| CN- (Cyanide) | High temperature, Pd or Ni catalyst (Rosenmund–von Braun) | 4-Hydroxy-3-(1-amino-3-methylbutyl)benzonitrile | Requires transition-metal catalysis, not a direct SNAr pathway. |

Transition Metal-Catalyzed Cross-Coupling for Aryl/Alkyl Substitutions

The bromine atom is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netthermofisher.com The closely related compound, 2-amino-4-bromophenol, is a known reactant in Suzuki-Miyaura reactions, indicating that 2-(1-Amino-3-methylbutyl)-4-bromophenol would be a highly suitable substrate for similar transformations. sigmaaldrich.comscbt.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base. researchgate.netnih.gov This method allows for the formation of biaryl structures or the introduction of alkyl groups. The reaction is generally tolerant of various functional groups, making it suitable for a multifunctional molecule like this. mdpi.com

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This provides a direct method for vinylation of the aromatic ring.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to yield an aryl alkyne. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, offering a route to synthesize diaryl amines or N-alkyl anilines.

Stille Coupling: This reaction utilizes organotin reagents as coupling partners with the aryl bromide, catalyzed by palladium, to form C-C bonds. thermofisher.com

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands | Aryl-R or Alkyl-R |

| Heck-Mizoroki | Alkene (H2C=CHR) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (HC≡CR) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Aryl-C≡CR |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Buchwald ligands (e.g., XPhos), Base (e.g., NaOt-Bu) | Aryl-NR2 |

| Stille | Organostannane (R-SnBu3) | Pd(PPh3)4 | Aryl-R |

Reductive Debromination Studies

Reductive debromination is a fundamental transformation that replaces the bromine atom with a hydrogen atom, yielding the corresponding debrominated phenol. This reaction can be useful for removing the bromine atom after it has served its purpose as a directing or activating group in a synthetic sequence.

The most common method for this transformation is catalytic hydrogenation. organic-chemistry.org Using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the C-Br bond can be selectively cleaved. researchwithrutgers.com This method is generally clean and efficient. Bromides are typically reduced more readily than chlorides and the reaction can often be performed selectively in the presence of other reducible functional groups under controlled conditions. organic-chemistry.org Other methods include the use of reducing agents like tin hydrides or zinc dust in acidic media. Studies on various bromophenols have shown that reductive dehalogenation is a feasible process. asm.orgnih.govasm.org

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H2, Pd/C | Atmospheric or elevated pressure, solvent (e.g., EtOH, EtOAc) | 2-(1-Amino-3-methylbutyl)phenol | Standard, high-yielding method. researchwithrutgers.com |

| HCOONH4, Pd/C | Catalytic transfer hydrogenation | 2-(1-Amino-3-methylbutyl)phenol | Avoids the use of gaseous hydrogen. |

| Zn, CH3COOH | Acidic conditions | 2-(1-Amino-3-methylbutyl)phenol | Classical reduction method. |

| NaBH4, NiCl2 | In situ generation of nickel boride | 2-(1-Amino-3-methylbutyl)phenol | Effective reducing system. |

Reactions of the Aliphatic Side Chain

The aliphatic side chain contains a chiral primary amine, which is a key site for derivatization to build more complex structures and modulate biological activity.

Stereoselective Derivatization of the Alkyl Moiety

The primary amino group is a nucleophilic center that readily undergoes a variety of reactions, including acylation, sulfonylation, alkylation, and reductive amination. Given that the adjacent carbon is a stereocenter, these reactions can proceed stereoselectively, preserving the optical purity of the starting material.

N-Acylation and N-Sulfonylation: The amino group reacts smoothly with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed with retention of configuration at the chiral center.

N-Alkylation: Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination. umich.edu This involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield the secondary amine. researchgate.net This one-pot procedure is highly efficient for selective mono-alkylation. umich.edu

Protection/Deprotection: The amino group can be protected with standard protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at other parts of the molecule.

| Reagent | Reaction Type | Product Structure |

|---|---|---|

| RCOCl or (RCO)2O | N-Acylation | N-Acyl derivative (Amide) |

| RSO2Cl | N-Sulfonylation | N-Sulfonyl derivative (Sulfonamide) |

| R'CHO, NaBH(OAc)3 | Reductive Amination | N-Alkyl derivative (Secondary Amine) |

| (Boc)2O | N-Protection | N-Boc protected amine |

Applications of 2-(1-Amino-3-methylbutyl)-4-bromophenol as a Versatile Synthetic Building Block

The presence of three distinct and chemically addressable functional groups—a nucleophilic amine, an aryl bromide suitable for cross-coupling, and a phenolic hydroxyl group—makes 2-(1-Amino-3-methylbutyl)-4-bromophenol a valuable trifunctional building block in organic synthesis. mdpi.comenamine.net Such building blocks are highly sought after for constructing complex molecules and chemical libraries, as they allow for diversification at multiple points in a synthetic route. nih.gov

The synthetic utility stems from the ability to perform reactions selectively at each functional group:

The Bromine Atom: Serves as the primary point for scaffold elaboration via transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl substituents.

The Amino Group: Provides a site for building peptide-like linkages (amides), sulfonamides, or for introducing new substituents via N-alkylation. Its chirality is a key feature for the synthesis of enantiomerically pure target molecules.

The Phenolic Hydroxyl Group: Can be converted into an ether or ester, or used as a directing group in electrophilic aromatic substitution reactions if further functionalization of the ring is desired (after potential debromination).

By strategically using protecting groups and choosing reaction conditions, a chemist can selectively manipulate one functional group while leaving the others intact. This orthogonal reactivity allows for the stepwise construction of complex molecular architectures, making this compound a valuable starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and materials. guidechem.com

| Functional Group | Reaction Type | Application / Resulting Structure |

|---|---|---|

| Aryl Bromide | Cross-Coupling (e.g., Suzuki, Heck) | Core scaffold modification; introduction of aryl, vinyl, alkyl groups. |

| Primary Amine | Acylation, Alkylation, Sulfonylation | Elongation of side chain, formation of amides/sulfonamides, introduction of new functional groups. |

| Phenolic Hydroxyl | Alkylation (Williamson Ether Synthesis), Esterification | Modification of polarity and hydrogen-bonding properties; formation of ethers and esters. |

Table of Chemical Compounds

| Compound Name | Description |

|---|---|

| 2-(1-Amino-3-methylbutyl)-4-bromophenol | The subject compound of the article. |

| 2-Amino-4-bromophenol | An analogous compound used for reactivity comparison. |